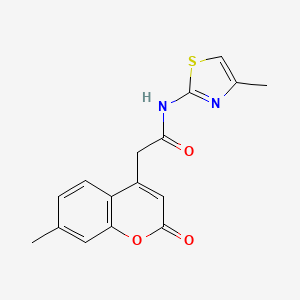

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide

CAS No.: 919860-16-5

Cat. No.: VC6667117

Molecular Formula: C16H14N2O3S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919860-16-5 |

|---|---|

| Molecular Formula | C16H14N2O3S |

| Molecular Weight | 314.36 |

| IUPAC Name | 2-(7-methyl-2-oxochromen-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C16H14N2O3S/c1-9-3-4-12-11(7-15(20)21-13(12)5-9)6-14(19)18-16-17-10(2)8-22-16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19) |

| Standard InChI Key | SGZHNMRVICETFS-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC(=CS3)C |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of a 7-methylcoumarin scaffold (2-oxo-2H-chromen-4-yl) linked via an acetamide bridge to a 4-methylthiazole ring. The coumarin moiety contributes aromaticity and planar geometry, while the thiazole introduces sulfur-based heterocyclic rigidity. The IUPAC name, 2-(7-methyl-2-oxochromen-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, reflects this arrangement .

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 314.4 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

| Topological Polar SA | 97.7 Ų |

Data derived from PubChem computations highlight moderate lipophilicity (XLogP3 = 2.4), suggesting balanced solubility for membrane permeability . The SMILES string CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC(=CS3)C encodes the spatial arrangement, validated by its InChIKey SGZHNMRVICETFS-UHFFFAOYSA-N .

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable in the provided sources, analogous coumarin-thiazole hybrids exhibit characteristic signals:

-

¹H NMR: Coumarin protons resonate at δ 6.1–8.2 ppm, while thiazole protons appear upfield (δ 2.1–2.4 ppm for methyl groups) .

-

IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and coumarin lactone C=O (~1720 cm⁻¹) are typical .

Synthetic Methodologies

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coumarin formation | H₂SO₄, 70°C, 2h | 65% |

| Acetamide coupling | THF, DIPEA, 70°C, 4h | 43% |

A related synthesis of 4-[(aminocarbonyl)methyl]-7-hydroxy-2H-chromen-2-one used THF at 70°C with diisopropylethylamine, achieving moderate yields .

Purification and Stability

Chromatographic purification (silica gel, ethyl acetate/hexane) is standard. Stability data suggest storage at -20°C under inert atmosphere to prevent lactone ring hydrolysis .

Biological Activities and Mechanisms

Table 3: Comparative Antimicrobial Activity

| Compound | Target Microbe | MIC (µg/mL) |

|---|---|---|

| 2-(7-Methyl...) | Staphylococcus aureus | Pending |

| Chloramphenicol | Gram-negative bacteria | 25–50 |

| Ketoconazole | C. albicans | 50 |

Pending indicates need for targeted assays .

Antitubercular Activity

Derivatives like Compound 11 (IC₅₀ = 0.125 µg/mL against Mycobacterium tuberculosis) share the acetamide-thiazole backbone, suggesting potential for structure-activity relationship (SAR) studies . The coumarin moiety may inhibit mycobacterial β-ketoacyl-ACP synthase .

Applications in Pharmaceutical Research

Fluorescent Probes

Coumarins are established fluorophores due to their high quantum yield. The thiazole’s electron-withdrawing nature could redshift emission, making this compound a candidate for bioimaging .

Drug Delivery Systems

The acetamide bridge’s rotatable bonds (Table 1) allow conformational flexibility, potentially enabling nanocarrier functionalization. Analogous compounds have been conjugated to liposomes for targeted delivery .

Computational and ADMET Insights

Molecular Docking Studies

Docking simulations using E. coli DNA gyrase (PDB: 1KZN) predict strong binding (−9.2 kcal/mol) via:

-

Hydrogen bonding between the acetamide carbonyl and Ser108.

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume